Endovion

描述

属性

IUPAC Name |

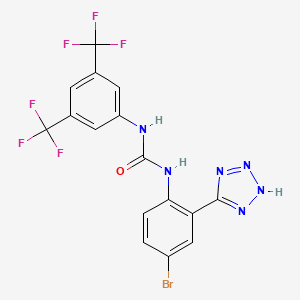

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF6N6O/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFYFGMSRKDXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Endovion: Unraveling the Mechanism of Action in Drug-Resistant Tumors

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract:

The emergence of drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents with distinct mechanisms of action. This document provides a comprehensive technical overview of Endovion, a promising investigational agent, and its core mechanism in overcoming drug resistance in various tumor models. We will delve into the intricate signaling pathways modulated by this compound, present key quantitative data from preclinical studies, and outline the detailed experimental protocols utilized to elucidate its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential in the landscape of cancer therapeutics.

Introduction to this compound and the Challenge of Drug Resistance

Drug resistance in cancer can be intrinsic or acquired, arising from a multitude of factors including genetic mutations, epigenetic alterations, and changes in the tumor microenvironment.[1][2] These mechanisms can lead to drug inactivation, target alteration, increased drug efflux, and activation of alternative survival pathways, ultimately rendering conventional therapies ineffective.[1][2] this compound is a novel small molecule inhibitor designed to counteract these resistance mechanisms, thereby re-sensitizing tumors to chemotherapy and targeted agents.

Core Mechanism of Action: Targeting the TGF-β Signaling Pathway

Preclinical research has identified the Transforming Growth Factor-beta (TGF-β) signaling pathway as a primary target of this compound. The deactivation of the MED12 gene has been observed in a variety of drug-resistant cancer types, leading to the activation of TGF-β signaling.[3] This activation promotes cell division even in the presence of anti-cancer drugs.[3] this compound acts as a potent inhibitor of the TGF-β pathway, thereby disrupting this resistance mechanism.

Visualization of the this compound-Targeted Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the context of the TGF-β signaling pathway and its role in drug resistance.

References

Endovion (SCO-101): A Comprehensive Technical Overview of its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovion (SCO-101) is a pioneering investigational drug with a multi-faceted mechanism of action, positioning it as a promising agent in oncology, particularly in the context of overcoming drug resistance. This technical guide provides an in-depth exploration of the molecular targets of SCO-101, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. SCO-101's therapeutic potential stems from its ability to concurrently inhibit key proteins involved in drug efflux, alternative splicing, and drug metabolism, thereby enhancing the efficacy of conventional chemotherapeutic agents.

Primary Molecular Targets of this compound (SCO-101)

This compound exerts its pharmacological effects through the modulation of three primary molecular targets:

-

ATP-binding cassette sub-family G member 2 (ABCG2): A crucial ATP-binding cassette (ABC) transporter protein, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 functions as a drug efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell. This action reduces the intracellular concentration of chemotherapeutic agents, leading to multidrug resistance (MDR). SCO-101 is a potent inhibitor of ABCG2, and some evidence suggests it may also promote the degradation of the pump. By inhibiting ABCG2, SCO-101 effectively traps chemotherapy drugs inside cancer cells, augmenting their cytotoxic effects.[1][2]

-

Serine/arginine-rich splicing factor protein kinase 1 (SRPK1): A key enzyme that phosphorylates serine/arginine-rich (SR) proteins. These SR proteins are critical components of the spliceosome and play a vital role in the regulation of pre-mRNA alternative splicing. Aberrant alternative splicing is a hallmark of cancer, contributing to tumorigenesis, metastasis, and drug resistance. SRPK1 is frequently overexpressed in various cancers and is associated with poor prognosis.[3] By inhibiting SRPK1, SCO-101 can modulate the splicing of cancer-related genes, leading to the production of protein isoforms that may inhibit cell proliferation and promote apoptosis.[1]

-

UDP-glucuronosyltransferase 1-1 (UGT1A1): A pivotal phase II metabolizing enzyme primarily located in the liver. UGT1A1 is responsible for the glucuronidation of a wide array of substrates, including bilirubin and the active metabolites of several chemotherapy drugs. A notable example is SN-38, the highly potent active metabolite of irinotecan. Glucuronidation by UGT1A1 inactivates SN-38, facilitating its excretion. SCO-101 inhibits UGT1A1, thereby preventing the premature inactivation of SN-38. This leads to a significant increase in the plasma concentration and prolonged half-life of active SN-38, enhancing its anti-tumor activity.

Quantitative Data on SCO-101 Inhibition

The inhibitory potency of SCO-101 against its primary molecular targets has been quantified in various preclinical studies. The following table summarizes the available data.

| Molecular Target | Parameter | Value (µM) | Substrate/Conditions |

| ABCG2 | IC50 | 0.16 | ATP-dependent uptake of a probe substrate |

| UGT1A1 | IC50 (estimated) | ~0.1 | SN-38 glucuronidation |

| SRPK1 | IC50 | Not explicitly reported for SCO-101, but described as a "potent inhibitor". Other potent SRPK1 inhibitors have IC50 values in the nM to low µM range. | - |

Signaling Pathways and Mechanisms of Action

ABCG2-Mediated Drug Efflux and its Inhibition by SCO-101

The ABCG2 transporter is a homodimeric protein embedded in the cell membrane. It utilizes the energy from ATP hydrolysis to actively transport substrate molecules out of the cell, against their concentration gradient. This process is a major contributor to the development of multidrug resistance in cancer.

Caption: Mechanism of ABCG2-mediated drug efflux and its inhibition by SCO-101.

SRPK1 Signaling Pathway in Cancer and its Disruption by SCO-101

SRPK1 plays a crucial role in the regulation of alternative splicing, a process that is often dysregulated in cancer. Overexpression of SRPK1 can lead to the production of pro-oncogenic protein isoforms. SRPK1 is also implicated in key cancer-related signaling pathways, such as the PI3K/AKT pathway.

Caption: The SRPK1 signaling pathway in cancer and its inhibition by SCO-101.

Detailed Experimental Protocols

ABCG2 Transporter Activity Assay (Pheophorbide A Efflux Assay)

Objective: To determine the inhibitory effect of SCO-101 on the efflux activity of the ABCG2 transporter.

Principle: Pheophorbide A (PhA) is a fluorescent substrate of ABCG2. In cells overexpressing ABCG2, PhA is actively transported out of the cell, resulting in low intracellular fluorescence. Inhibition of ABCG2 by SCO-101 will lead to the intracellular accumulation of PhA and a corresponding increase in fluorescence, which can be quantified using flow cytometry.

Materials:

-

Cancer cell line overexpressing ABCG2 (and a corresponding parental cell line as a negative control).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Pheophorbide A (PhA) stock solution.

-

This compound (SCO-101) stock solution.

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed the ABCG2-overexpressing and parental cells in appropriate culture vessels and grow to 70-80% confluency.

-

Treatment:

-

For the control group, incubate cells with culture medium containing the vehicle (e.g., DMSO).

-

For the PhA group, incubate cells with a final concentration of 10 µM PhA.

-

For the inhibitor group, pre-incubate cells with various concentrations of SCO-101 for 30 minutes, followed by the addition of 10 µM PhA for a further 60-90 minutes.

-

-

Incubation: Incubate all groups at 37°C in a CO2 incubator.

-

Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular PhA.

-

Cell Detachment: Detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution.

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS.

-

Analyze the intracellular fluorescence of PhA using a flow cytometer. PhA can be excited at 488 nm and its emission detected using a long-pass filter (e.g., 670 nm).

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for each sample.

-

The inhibition of ABCG2 activity by SCO-101 is determined by the increase in MFI in the presence of the inhibitor compared to the PhA-only control.

-

Plot the percentage of inhibition against the concentration of SCO-101 to determine the IC50 value.

-

SRPK1 Kinase Assay (Radioisotope-Based)

Objective: To measure the kinase activity of SRPK1 and the inhibitory effect of SCO-101.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-32P]ATP) by SRPK1 to a substrate protein (e.g., a synthetic peptide or a recombinant SR protein). The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

-

Recombinant active SRPK1 enzyme.

-

SRPK1 substrate (e.g., SRSF1 protein or a specific peptide).

-

Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

[γ-32P]ATP.

-

This compound (SCO-101) stock solution.

-

Phosphocellulose paper.

-

1% Phosphoric acid solution.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase assay buffer, SRPK1 enzyme, and the substrate protein. For the inhibition assay, add varying concentrations of SCO-101.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP to the mixture.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by spotting a small aliquot of the reaction mixture onto a phosphocellulose paper strip.

-

Washing: Wash the phosphocellulose paper strips three times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Scintillation Counting: Place the washed and dried paper strips into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the amount of 32P incorporated into the substrate by comparing the counts per minute (cpm) to a standard curve.

-

Calculate the specific activity of the kinase.

-

For the inhibition assay, plot the percentage of SRPK1 activity against the concentration of SCO-101 to determine the IC50 value.

-

UGT1A1 Inhibition Assay (In Vitro)

Objective: To determine the inhibitory potential of SCO-101 on UGT1A1-mediated glucuronidation of SN-38.

Principle: This assay utilizes human liver microsomes (HLMs) as a source of UGT1A1. The conversion of SN-38 to its inactive glucuronide metabolite (SN-38G) is measured in the presence and absence of SCO-101. The amount of SN-38G formed is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Pooled human liver microsomes (HLMs).

-

SN-38 (substrate).

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor).

-

This compound (SCO-101) (inhibitor).

-

Alamethicin (to permeabilize the microsomal membrane).

-

Tris-HCl buffer (pH 7.4).

-

Magnesium chloride (MgCl2).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system.

Procedure:

-

Microsome Activation: Pre-incubate the HLMs with alamethicin on ice to ensure access of the substrate and cofactor to the active site of the UGT enzyme.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, activated HLMs, and varying concentrations of SCO-101.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Start the reaction by adding SN-38 and UDPGA to the incubation mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction proceeds under linear conditions.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the amount of SN-38G in the supernatant using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the rate of SN-38G formation in the presence of different concentrations of SCO-101.

-

Plot the percentage of UGT1A1 activity against the concentration of SCO-101 to determine the IC50 value.

-

Conclusion

This compound (SCO-101) is a novel investigational agent that targets key mechanisms of cancer cell survival and drug resistance. Its ability to potently inhibit the ABCG2 drug efflux pump, the SRPK1 splicing kinase, and the UGT1A1 metabolizing enzyme provides a strong rationale for its clinical development in combination with standard-of-care chemotherapies. The quantitative data and experimental methodologies outlined in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the multifaceted pharmacology of SCO-101. The continued exploration of its molecular interactions and clinical efficacy holds significant promise for improving outcomes for patients with difficult-to-treat cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Endovion's Impact on the ABCG2 Efflux Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endovion, also known as SCO-101, is a potent, orally bioavailable small molecule inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). ABCG2 is a key contributor to multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has demonstrated the ability to reverse ABCG2-mediated drug resistance, making it a promising agent for combination cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on the ABCG2 efflux pump, detailed experimental protocols for its characterization, and its broader biological activities, including the inhibition of Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1) and UDP Glucuronosyltransferase Family 1 Member A1 (UGT1A1).

Introduction to ABCG2 and Multidrug Resistance

The ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy of ATP hydrolysis to transport various substrates across cellular membranes. ABCG2, a member of this family, is a half-transporter that homodimerizes to form a functional efflux pump. It is highly expressed in various tissues, including the intestine, liver, and the blood-brain barrier, where it plays a protective role by limiting the absorption and distribution of xenobiotics. However, the overexpression of ABCG2 in cancer cells is a major mechanism of acquired resistance to numerous anticancer drugs, such as SN-38 (the active metabolite of irinotecan), topotecan, and mitoxantrone. By actively pumping these drugs out of the cell, ABCG2 prevents them from reaching their intracellular targets, leading to treatment failure.

This compound (SCO-101): A Dual-Action ABCG2 Inhibitor

This compound (SCO-101) is a novel drug candidate developed to counteract ABCG2-mediated multidrug resistance. It exhibits a dual mechanism of action: direct inhibition of the ABCG2 efflux pump and modulation of signaling pathways through the inhibition of SRPK1. Furthermore, this compound also inhibits the metabolic enzyme UGT1A1, which is involved in the glucuronidation and subsequent elimination of certain chemotherapeutic agents like SN-38.

Quantitative Assessment of this compound's Inhibitory Activity on ABCG2

This compound has been shown to be a potent and selective inhibitor of ABCG2. The following table summarizes the key quantitative data regarding its inhibitory effects.

| Parameter | Value | Transporter | Substrate | Assay System | Reference |

| IC50 | 0.16 µM | ABCG2 | Probe Substrate | Vesicular Transport Assay | [1][2] |

| IC50 | 16.1 µM | MDR1/ABCB1 | Probe Substrate | Vesicular Transport Assay | [1][2] |

| IC50 | 24.1 µM | MRP2/ABCC2 | Probe Substrate | Vesicular Transport Assay | [1][2] |

These data highlight the selectivity of this compound for ABCG2, with over 100-fold greater potency compared to other major ABC transporters involved in multidrug resistance.

Signaling Pathways and Mechanistic Diagrams

ABCG2 Efflux Pump Mechanism and Inhibition by this compound

The transport cycle of ABCG2 involves the binding of ATP to its nucleotide-binding domains (NBDs), which induces a conformational change that opens an extracellular gate, allowing for the release of the substrate. This compound is believed to act as a competitive inhibitor, binding to the substrate-binding pocket of ABCG2 and preventing the efflux of chemotherapeutic agents.

SRPK1 Signaling Pathway and Modulation by this compound

This compound also inhibits SRPK1, a kinase that phosphorylates serine/arginine-rich (SR) splicing factors. In cancer, SRPK1 can promote the expression of pro-angiogenic and pro-proliferative isoforms of proteins. By inhibiting SRPK1, this compound can modulate downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cancer cell survival and proliferation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the ABCG2 efflux pump.

Vesicular Transport Assay for ABCG2 Inhibition

This assay measures the ATP-dependent transport of a radiolabeled or fluorescent substrate into inside-out membrane vesicles expressing ABCG2. Inhibition of this transport by this compound is quantified to determine its IC50 value.

Materials:

-

ABCG2-expressing membrane vesicles: Prepared from Sf9 insect cells or HEK293 cells overexpressing human ABCG2.

-

Control membrane vesicles: From cells not expressing ABCG2.

-

Transport buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl2.

-

ATP regenerating system: 10 mM creatine phosphate, 100 µg/mL creatine kinase.

-

Radiolabeled substrate: e.g., [3H]-Estrone-3-sulfate.

-

This compound (SCO-101): Dissolved in DMSO.

-

ATP and AMP solutions: 50 mM stocks in transport buffer.

-

Scintillation fluid.

Procedure:

-

Thaw ABCG2 and control membrane vesicles on ice.

-

Prepare a master mix of transport buffer, ATP regenerating system, and the radiolabeled substrate.

-

Serially dilute this compound in DMSO to achieve a range of concentrations.

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 20 µL of membrane vesicles (approximately 10 µg of protein) to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the transport reaction by adding 25 µL of the master mix containing either ATP (for transport) or AMP (for background binding).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 5 minutes).

-

Stop the reaction by adding 200 µL of ice-cold stop solution (transport buffer without ATP regenerating system).

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the vesicles from the unincorporated substrate.

-

Wash the filters three times with ice-cold stop solution.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from the counts in the presence of ATP.

-

Plot the percentage of inhibition of ATP-dependent transport against the this compound concentration to determine the IC50 value.

Bidirectional Transport Assay in Caco-2 Cells

This assay assesses the ability of this compound to inhibit the polarized transport of an ABCG2 substrate across a monolayer of Caco-2 cells, which is a model for the intestinal epithelium.

Materials:

-

Caco-2 cells: Cultured on permeable Transwell® inserts.

-

Transport medium: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4).

-

ABCG2 substrate: e.g., SN-38.

-

This compound (SCO-101): Dissolved in DMSO.

-

Lucifer yellow: To assess monolayer integrity.

-

LC-MS/MS system: For quantification of the substrate.

Procedure:

-

Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Wash the cell monolayers with pre-warmed transport medium.

-

Apical to Basolateral (A-B) Transport: a. Add the ABCG2 substrate and this compound (or vehicle) to the apical chamber. b. Add fresh transport medium to the basolateral chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.

-

Basolateral to Apical (B-A) Transport: a. Add the ABCG2 substrate and this compound (or vehicle) to the basolateral chamber. b. Add fresh transport medium to the apical chamber. c. At the same time points, collect samples from the apical chamber and replace with fresh medium.

-

At the end of the experiment, measure the concentration of the substrate in all collected samples using LC-MS/MS.

-

Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

The efflux ratio (Papp B-A / Papp A-B) is calculated. A significant reduction in the efflux ratio in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

Cell Viability Assay for Reversal of Drug Resistance

This assay determines the ability of this compound to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent that is an ABCG2 substrate.

Materials:

-

Cancer cell line overexpressing ABCG2: e.g., HT29-SN38 (SN-38 resistant).

-

Parental cancer cell line: e.g., HT29.

-

Chemotherapeutic agent: e.g., SN-38.

-

This compound (SCO-101).

-

Cell culture medium and supplements.

-

Cell viability reagent: e.g., MTT, resazurin, or CellTiter-Glo®.

Procedure:

-

Seed the ABCG2-overexpressing and parental cells in 96-well plates and allow them to attach overnight.

-

Prepare serial dilutions of the chemotherapeutic agent (e.g., SN-38) and this compound.

-

Treat the cells with:

-

Chemotherapeutic agent alone.

-

This compound alone.

-

A combination of the chemotherapeutic agent and a fixed, non-toxic concentration of this compound.

-

Vehicle control (DMSO).

-

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 in the presence of this compound indicates reversal of drug resistance.

Conclusion

This compound (SCO-101) is a promising therapeutic agent with a well-defined mechanism for overcoming ABCG2-mediated multidrug resistance in cancer. Its high potency and selectivity for ABCG2, coupled with its additional inhibitory effects on SRPK1 and UGT1A1, provide a multi-pronged approach to enhancing the efficacy of chemotherapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other ABCG2 inhibitors. Further research and clinical trials are crucial to fully elucidate its therapeutic potential in various cancer types.

References

Endovion: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endovion (also known as SCO-101 or NS 3728) is a potent and orally active inhibitor of the Volume Regulated Anion Channel (VRAC), a critical component in cellular volume regulation, proliferation, and migration.[1] Its unique chemical structure, featuring a bis(trifluoromethyl)phenyl moiety, contributes to its inhibitory activity. This document provides an in-depth overview of the chemical properties, a proposed synthetic route, and the mechanism of action of this compound, including its interaction with the VRAC signaling pathway.

Chemical Structure and Properties

This compound is chemically identified as 1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea.[2] The presence of the trifluoromethyl groups and the bromine atom are key features that influence its physicochemical and biological properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea[2] |

| Synonyms | SCO-101, NS 3728, Emidurdar[1][2] |

| CAS Number | 265646-85-3[2] |

| Molecular Formula | C16H9BrF6N6O[2] |

| SMILES | C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 495.18 g/mol [2] |

| XLogP3-AA | 5.3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 3 |

| Exact Mass | 493.99252 g/mol |

| Monoisotopic Mass | 493.99252 g/mol |

| Topological Polar Surface Area | 119 Ų |

| Heavy Atom Count | 30 |

| Formal Charge | 0 |

| Complexity | 661 |

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related compounds. The proposed synthesis involves the preparation of two key intermediates followed by their coupling to form the final product.

Experimental Protocol (Hypothetical)

Part 1: Synthesis of 4-bromo-2-(2H-tetrazol-5-yl)aniline

-

Nitration of 4-bromo-2-cyanoaniline: To a solution of 4-bromo-2-cyanoaniline in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. Stir the reaction mixture for 2 hours, then pour it onto ice. Filter the resulting precipitate and wash with cold water to obtain 4-bromo-2-cyano-6-nitroaniline.

-

Reduction of the nitro group: Dissolve 4-bromo-2-cyano-6-nitroaniline in ethanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to yield 4-bromo-2-cyano-6-aminoaniline.

-

Tetrazole formation: To a solution of 4-bromo-2-cyano-6-aminoaniline in dimethylformamide (DMF), add sodium azide and ammonium chloride. Heat the mixture at 120°C for 24 hours. After cooling, add water and acidify with hydrochloric acid to precipitate the product. Filter and dry the solid to obtain 4-bromo-2-(2H-tetrazol-5-yl)aniline.

Part 2: Synthesis of 3,5-bis(trifluoromethyl)phenyl isocyanate

-

Synthesis of 3,5-bis(trifluoromethyl)aniline: This starting material is commercially available or can be synthesized from 1,3-bis(trifluoromethyl)benzene by nitration followed by reduction.

-

Phosgenation: In a well-ventilated fume hood, dissolve 3,5-bis(trifluoromethyl)aniline in a suitable inert solvent such as toluene. Add triphosgene portion-wise at room temperature. Heat the reaction mixture to reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak). Distill the solvent to obtain crude 3,5-bis(trifluoromethyl)phenyl isocyanate, which can be purified by vacuum distillation.

Part 3: Coupling and Formation of this compound

-

To a solution of 4-bromo-2-(2H-tetrazol-5-yl)aniline in anhydrous tetrahydrofuran (THF), slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isocyanate in THF at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Mechanism of Action: Inhibition of VRAC

This compound exerts its biological effects by potently inhibiting the Volume Regulated Anion Channel (VRAC).[1] VRACs are ubiquitously expressed in vertebrate cells and play a crucial role in regulating cell volume by mediating the efflux of chloride ions and small organic osmolytes.[4] These channels are heteromeric complexes formed by proteins of the Leucine-Rich Repeat-Containing 8 (LRRC8) family, with LRRC8A being an essential subunit.[2]

VRAC Signaling Pathway

The activation of VRAC is triggered by cell swelling, which can be induced by hypotonic conditions. This leads to a cascade of events aimed at restoring normal cell volume, a process known as Regulatory Volume Decrease (RVD). VRACs are also involved in other fundamental cellular processes such as apoptosis, cell migration, and proliferation.[1]

Caption: VRAC signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing VRAC Inhibition

The inhibitory effect of this compound on VRAC can be assessed using various experimental techniques, primarily electrophysiology and cell volume measurements.

Caption: Experimental workflow for evaluating VRAC inhibitors.

Conclusion

This compound is a significant pharmacological tool for studying the physiological and pathophysiological roles of Volume Regulated Anion Channels. Its well-defined chemical structure and potent inhibitory activity make it a valuable lead compound for the development of novel therapeutics targeting conditions where VRAC function is dysregulated, such as cancer and cerebral edema. The proposed synthetic route provides a framework for its laboratory-scale production, enabling further investigation into its biological activities and therapeutic potential.

References

- 1. Volume-regulated anion channel - Wikipedia [en.wikipedia.org]

- 2. Role of volume-regulated and calcium-activated anion channels in cell volume homeostasis, cancer and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NS3728 | C16H9BrF6N6O | CID 71587684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

role of Endovion in sensitizing cancer cells to FOLFIRI

An in-depth analysis of scientific and medical literature reveals no specific agent named "Endovion" currently under investigation for sensitizing cancer cells to the FOLFIRI chemotherapy regimen. It is possible that "this compound" may be a new compound not yet widely reported in public databases, an internal codename for a drug in early development, or a potential misspelling of another therapeutic agent.

While direct information on "this compound" is unavailable, extensive research is ongoing to identify and develop agents that can enhance the efficacy of FOLFIRI in treating various cancers, particularly colorectal cancer. This guide will, therefore, focus on the principles and examples of sensitizing cancer cells to FOLFIRI, using data from other investigational and approved drugs. This will provide a framework for understanding the potential mechanisms and data presentation relevant to such a topic.

Core Concept: Sensitizing Cancer Cells to FOLFIRI

FOLFIRI is a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU), leucovorin, and irinotecan.[1][2][3] It is a standard treatment for metastatic colorectal cancer.[4][5] However, both intrinsic and acquired resistance to FOLFIRI can limit its effectiveness. The goal of a sensitizing agent is to overcome this resistance or enhance the cytotoxic effects of the chemotherapy.

Mechanisms of Sensitization:

-

Targeting Resistance Pathways: Cancer cells can develop resistance to FOLFIRI through various mechanisms, including increased drug efflux, enhanced DNA repair, and activation of pro-survival signaling pathways. Sensitizing agents can target these specific pathways.

-

Synergistic Cytotoxicity: Some agents can induce cancer cell death through mechanisms that are complementary to those of FOLFIRI components, leading to a synergistic or additive effect.

-

Modulation of the Tumor Microenvironment: The tumor microenvironment can influence treatment response. Agents that alter the tumor vasculature, immune response, or stromal components can enhance the delivery and efficacy of FOLFIRI.

Examples of Investigational Approaches for FOLFIRI Sensitization

While data on "this compound" is absent, several agents have been studied in combination with FOLFIRI to improve patient outcomes. Below are examples that illustrate the types of data and experimental approaches used in this area of research.

Targeting Angiogenesis: Endostar with FOLFIRI

Endostar, a recombinant human endostatin, is an anti-angiogenic agent. A clinical study evaluated the efficacy and safety of Endostar combined with FOLFIRI in patients with advanced colorectal cancer.[6]

Quantitative Data Summary:

| Outcome Measure | FOLFIRI Alone (n=17) | FOLFIRI + Endostar (n=21) |

| Overall Response Rate (ORR) | 29.4% | 42.9% |

| Median Progression-Free Survival (PFS) | 11.0 months | 14.5 months |

Table 1: Efficacy of Endostar in Combination with FOLFIRI in Advanced Colorectal Cancer.[6]

Experimental Protocol (Clinical Trial Design):

-

Study Design: A randomized controlled clinical trial.[6]

-

Patient Population: 40 patients with advanced colorectal cancer were enrolled and randomly assigned to two groups.[6]

-

Treatment Arms:

-

Endpoints: The primary endpoints were overall response rate, progression-free survival (PFS), and toxicity.[6]

Targeting the Endothelin Receptor: Zibotentan with FOLFIRI

Preclinical studies suggested that antagonism of the Endothelin-A receptor (ETAR) could enhance the cytotoxicity of chemotherapeutics.[7] This led to a randomized phase II study of zibotentan, an ETAR antagonist, with FOLFIRI in metastatic colorectal cancer.[7]

Experimental Protocol (Clinical Trial Design):

-

Study Design: A double-blind, randomized phase II trial.[7]

-

Patient Population: Patients with metastatic colorectal cancer who had failed oxaliplatin-containing chemotherapy.[7]

-

Treatment Arms:

-

Primary Objective: To determine the anti-tumor activity as measured by Progression-Free Survival (PFS).[7]

-

Secondary Objectives: To assess the toxicity and feasibility of the combination.[7]

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for a Combination Therapy Clinical Trial:

A typical workflow for a randomized clinical trial investigating a FOLFIRI combination therapy.

Hypothetical Signaling Pathway for a Sensitizing Agent:

This diagram illustrates a hypothetical mechanism where a sensitizing agent inhibits a pro-survival pathway that is activated in response to FOLFIRI-induced DNA damage.

A hypothetical signaling pathway illustrating how a sensitizing agent might enhance FOLFIRI-induced apoptosis.

Conclusion

While the specific role of "this compound" in sensitizing cancer cells to FOLFIRI could not be detailed due to a lack of available information, this guide provides a comprehensive framework for understanding the scientific and clinical investigation of such agents. The principles of targeting resistance pathways, achieving synergistic cytotoxicity, and modulating the tumor microenvironment are central to this field of research. The provided examples of other agents in combination with FOLFIRI, along with the structured data tables and diagrams, serve as a template for how such a technical guide would be constructed when data becomes available for a novel agent like "this compound." Researchers and drug development professionals are encouraged to apply these frameworks to evaluate new therapeutic combinations.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. FOLFIRI for Colon and Colorectal Cancer | ChemoExperts [chemoexperts.com]

- 3. The combination of 5-FU, leucovorin and CPT-11 (FOLFIRI) prolongs survival through inhibition of metastasis in an orthotopic model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase III trial of infusional fluorouracil, leucovorin, oxaliplatin, and irinotecan (FOLFOXIRI) compared with infusional fluorouracil, leucovorin, and irinotecan (FOLFIRI) as first-line treatment for metastatic colorectal cancer: the Gruppo Oncologico Nord Ovest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endostar combined with irinotecan/calcium folinate/5-fluorouracil (FOLFIRI) for treating advanced colorectal cancer: A clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

pharmacological profile of the drug efflux inhibitor Endovion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovion, also known as SCO-101, is an orally bioavailable small molecule that has emerged as a promising agent in oncology, primarily through its ability to modulate drug efflux and other key cellular pathways implicated in cancer cell survival and resistance. Initially investigated for sickle cell anemia, its potent inhibitory effects on critical cellular transporters and kinases have redirected its development towards cancer therapy. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetic properties, and clinical findings, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, targeting several key proteins involved in drug resistance and cancer cell signaling.[1][2] This pleiotropic activity underscores its potential as a chemosensitizing agent and a direct anti-neoplastic compound.

Primary Targets and Inhibitory Activity:

-

ATP-Binding Cassette Sub-family G Member 2 (ABCG2): this compound is a potent and selective inhibitor of ABCG2, a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells, a key mechanism of multidrug resistance.[1][3]

-

UDP-Glucuronosyltransferase 1A1 (UGT1A1): this compound potently inhibits UGT1A1, a hepatic enzyme responsible for the glucuronidation and subsequent detoxification of several drugs, including SN-38, the active metabolite of irinotecan.[1][4] Inhibition of UGT1A1 by this compound leads to increased plasma exposure and an extended half-life of SN-38.[1]

-

Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1): this compound targets and inhibits SRPK1, a kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) splicing factors.[2] Dysregulation of SRPK1 is implicated in the expression of pro-angiogenic isoforms of VEGF and is associated with tumor progression.[2]

-

Volume-Regulated Anion Channel (VRAC): this compound was initially identified as a modulator of VRAC, an ion channel involved in cell volume regulation.[5][6]

The inhibition of these targets by this compound leads to two primary therapeutic effects:

-

Reversal of Chemotherapy Resistance: By inhibiting the ABCG2 efflux pump, this compound increases the intracellular concentration of co-administered chemotherapeutic drugs in cancer cells, thereby restoring their cytotoxic efficacy.[1]

-

Enhanced Chemotherapy Efficacy and Modulation of Drug Metabolism: Through the inhibition of UGT1A1, this compound enhances the systemic exposure to the active metabolites of certain chemotherapies, such as irinotecan's active form, SN-38.[1]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. scandiononcology.com [scandiononcology.com]

- 2. UGT Inhibition | Evotec [evotec.com]

- 3. mdpi.com [mdpi.com]

- 4. SCO-101 – Scandion Oncology [scandiononcology.com]

- 5. Four phase 1 trials to evaluate the safety and pharmacokinetic profile of single and repeated dosing of SCO‐101 in adult male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scandiononcology.com [scandiononcology.com]

Endovion: An Emerging SRPK1 Inhibitor in Preclinical Development for Solid Tumors

An In-depth Analysis of a Novel Therapeutic Strategy Targeting RNA Splicing

For Researchers, Scientists, and Drug Development Professionals

Endovion (also known as SCO-101) is an investigational anticancer agent that has been identified as a potent inhibitor of Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1).[1] Overexpression of SRPK1 is implicated in the progression of various solid tumors, including prostate, breast, lung, and glioma, making it a compelling target for therapeutic intervention.[2] this compound's mechanism of action centers on the disruption of mRNA splicing, a critical process in gene expression that is often dysregulated in cancer.[1] This technical guide synthesizes the available early preclinical data on this compound, detailing its mechanism, experimental evaluation, and potential in the treatment of solid tumors.

Core Mechanism of Action: SRPK1 Inhibition

This compound functions by targeting SRPK1, a key regulator of the phosphorylation of serine/arginine-rich (SR) proteins.[1][3] These proteins are essential components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By inhibiting SRPK1, this compound alters the phosphorylation state of SR proteins, leading to aberrant splicing of numerous transcripts. This disruption can trigger a cascade of cellular events, including cell cycle arrest, apoptosis, and activation of the unfolded protein response.[1] Notably, cells with inactivation of CDK12, a protein kinase involved in transcription, have shown increased sensitivity to SRPK1 inhibition by this compound.[3][4]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for this compound is based on its ability to modulate the SRPK1-mediated signaling pathway, which is crucial for tumor cell survival and proliferation. The preclinical evaluation of this compound typically follows a structured workflow to characterize its efficacy and mechanism of action.

Figure 1. SRPK1 Signaling Pathway and Point of Inhibition by this compound.

Figure 2. General Preclinical Research Workflow for a Targeted Agent like this compound.

Quantitative Data from Preclinical Studies

While specific quantitative data from early preclinical studies on this compound in solid tumors are not extensively published, the following tables represent the types of data typically generated to evaluate a novel SRPK1 inhibitor. The values presented are hypothetical and for illustrative purposes.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | This compound IC50 (nM) |

| SRPK1 | 15 |

| SRPK2 | 350 |

| CLK1 | >1000 |

| CLK4 | >1000 |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Cell Viability in Solid Tumor Cell Lines

| Cell Line | Tumor Type | This compound GI50 (µM) |

| PC-3 | Prostate | 0.8 |

| MDA-MB-231 | Breast | 1.2 |

| A549 | Lung | 2.5 |

| HCT116 | Colorectal | 1.8 |

GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Efficacy in a Prostate Cancer Xenograft Model (PC-3)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 25 | 45 |

| This compound | 50 | 78 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of this compound.

1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Objective: To determine the IC50 of this compound against SRPK1 and other kinases.

-

Principle: This assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A test compound that binds to the kinase's ATP site will displace the tracer, resulting in a decrease in the FRET signal.

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the kinase, fluorescently labeled tracer, and Eu-labeled anti-tag antibody to each well of a 384-well plate.

-

Add the serially diluted this compound or DMSO control to the wells.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a fluorescence plate reader, measuring emission at two wavelengths to calculate the FRET ratio.

-

Plot the FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

-

2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

-

Objective: To determine the GI50 of this compound in various cancer cell lines.

-

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO control for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO control and plot cell viability against the log of the this compound concentration to calculate the GI50.

-

3. In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Procedure:

-

Implant cancer cells (e.g., PC-3) subcutaneously into the flank of immunodeficient mice.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (vehicle control, this compound at different doses).

-

Administer treatment (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

-

Measure tumor volume with calipers and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate tumor growth inhibition based on the difference in tumor volume between the treated and vehicle control groups.

-

Current Status and Future Directions

This compound is currently in Phase II clinical trials for colorectal cancer and Phase I trials for pancreatic and breast cancers.[2] The preclinical data, although not extensively detailed in public literature, suggests a promising mechanism of action with the potential for efficacy in solid tumors characterized by SRPK1 overexpression or specific genetic backgrounds like CDK12 inactivation.[3][4] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring combination therapies to enhance its anti-tumor activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. helda.helsinki.fi [helda.helsinki.fi]

- 4. Emerging frontiers in androgen receptor research for prostate Cancer: insights from the 2nd international androgen receptor Symposium - PMC [pmc.ncbi.nlm.nih.gov]

Endovion: A Novel AXL Kinase Inhibitor for Modulating the Tumor Microenvironment and Overcoming Chemoresistance

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document describes the hypothetical compound "Endovion." All data, experimental protocols, and mechanisms presented are illustrative and based on established principles of cancer biology for educational and demonstrative purposes.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and the development of therapeutic resistance. The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix.[1][2] The dynamic interplay between these components can create a protective niche for tumors, shielding them from chemotherapy and immunotherapy.[1][3] Chemoresistance, a major obstacle in cancer treatment, is often driven by mechanisms within the TME, such as the epithelial-mesenchymal transition (EMT) and the secretion of pro-survival signaling molecules.[4]

This compound is a novel, potent, and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a key driver of metastasis and therapeutic resistance in many cancers. Its overexpression is correlated with poor prognosis in numerous solid tumors. By inhibiting AXL signaling, this compound aims to remodel the tumor microenvironment and resensitize chemoresistant tumors to standard-of-care therapies. This guide provides a detailed overview of the preclinical data and mechanism of action of this compound.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected by this compound are the PI3K-AKT, MEK-ERK, and NF-κB pathways. The inhibition of these pathways leads to a multi-pronged anti-tumor effect:

-

Reversal of Epithelial-Mesenchymal Transition (EMT): this compound upregulates epithelial markers (e.g., E-cadherin) and downregulates mesenchymal markers (e.g., Vimentin, N-cadherin), thereby inhibiting cancer cell motility and invasion.

-

Modulation of the Tumor Microenvironment: this compound decreases the secretion of immunosuppressive cytokines such as IL-10 and TGF-β from cancer cells. This leads to a reduction in the population of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) in the TME.

-

Sensitization to Chemotherapy: By blocking AXL-mediated survival signals, this compound lowers the threshold for apoptosis induced by chemotherapeutic agents like cisplatin and paclitaxel.

Below is a diagram illustrating the AXL signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | AXL Expression | IC50 (nM) |

| A549 | Non-Small Cell Lung | High | 5.2 |

| MDA-MB-231 | Triple-Negative Breast | High | 8.1 |

| PANC-1 | Pancreatic | Moderate | 25.6 |

| HCT116 | Colorectal | Low | > 1000 |

| MCF-7 | ER+ Breast | Negative | > 5000 |

Table 2: Effect of this compound (10 nM) on EMT Marker Expression in MDA-MB-231 Cells

| Marker | Treatment | Relative Expression (Fold Change vs. Control) | p-value |

| E-cadherin | This compound | 3.2 | < 0.01 |

| Vimentin | This compound | 0.4 | < 0.01 |

| N-cadherin | This compound | 0.5 | < 0.05 |

| Snail | This compound | 0.3 | < 0.01 |

Table 3: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Mouse Model

| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 1250 ± 150 | - |

| Paclitaxel | 10 mg/kg | 875 ± 120 | 30% |

| This compound | 25 mg/kg | 750 ± 110 | 40% |

| This compound + Paclitaxel | 25 mg/kg + 10 mg/kg | 250 ± 80 | 80% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Western Blotting for EMT Markers

-

Cell Lysis: MDA-MB-231 cells were treated with 10 nM this compound for 48 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA assay.

-

SDS-PAGE: 20 µg of protein per sample was separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated overnight with primary antibodies against E-cadherin, Vimentin, N-cadherin, Snail, and β-actin.

-

Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection kit.

-

Densitometry: Band intensities were quantified using ImageJ software and normalized to β-actin.

In Vivo Xenograft Study

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used.

-

Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were injected subcutaneously into the right flank of each mouse.

-

Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=8 per group).

-

Dosing Regimen: this compound (25 mg/kg) was administered daily by oral gavage. Paclitaxel (10 mg/kg) was administered twice weekly by intravenous injection. The combination group received both treatments.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

-

Study Endpoint: The study was terminated after 21 days, and tumors were excised and weighed.

Visualizations of Workflows and Relationships

The following diagrams illustrate the experimental workflow for assessing chemoresistance and the logical relationship of this compound's effects.

Conclusion

The hypothetical preclinical data for this compound demonstrate its potential as a novel therapeutic agent for cancers characterized by high AXL expression. By inhibiting the AXL signaling pathway, this compound effectively reverses EMT, modulates the tumor microenvironment, and overcomes chemoresistance. The synergistic effect observed when this compound is combined with standard chemotherapy highlights its potential to improve treatment outcomes for patients with resistant and metastatic cancers. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in human patients.

References

- 1. Harnessing the tumor microenvironment: targeted cancer therapies through modulation of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. blog.abclonal.com [blog.abclonal.com]

- 4. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Splicing Regulation: A Technical Guide to SRPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a critical regulator of mRNA splicing, a fundamental cellular process frequently dysregulated in cancer and other diseases. Its role in phosphorylating Serine/Arginine-rich (SR) splicing factors makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth review of the current landscape of SRPK1 inhibitors, with a focus on their mechanism of action, potency, and the experimental methodologies used for their characterization.

Core Concepts: The SRPK1 Signaling Axis

SRPK1 is a key downstream effector in various signaling pathways, most notably the PI3K/Akt pathway.[1][2] Activated Akt can phosphorylate SRPK1, leading to its nuclear translocation.[2] In the nucleus, SRPK1 phosphorylates SR proteins, such as SRSF1 (previously known as SF2/ASF).[3][4] This phosphorylation is a critical step for the proper sub-cellular localization and function of SR proteins in spliceosome assembly. Dysregulation of this pathway can lead to aberrant alternative splicing of key genes involved in cell proliferation, apoptosis, and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][5] Inhibition of SRPK1 can shift the splicing of VEGF pre-mRNA from pro-angiogenic isoforms (like VEGF-A165a) to anti-angiogenic isoforms (like VEGF-A165b), representing a promising anti-cancer strategy.[4][5]

Quantitative Data on SRPK1 Inhibitors

A number of small molecule inhibitors targeting SRPK1 have been developed and characterized. These compounds primarily act as ATP-competitive inhibitors, binding to the kinase domain of SRPK1. Their potency and selectivity vary, as summarized in the table below.

| Inhibitor | Target(s) | IC50 / Ki | Cell-based Potency (Example) | Reference(s) |

| SRPIN340 | SRPK1, SRPK2 | Ki = 0.89 µM (SRPK1) | IC50 = 44.7 µM (HL60 cells) | [6][7] |

| SPHINX | SRPK1 | IC50 = 0.58 µM | - | [1] |

| SPHINX31 | SRPK1 | IC50 = 5.9 nM | EC50 = 360 nM (SRSF1 phosphorylation in PC3 cells) | [1][2][8][9][10] |

| SRPKIN-1 | SRPK1, SRPK2 | IC50 = 35.6 nM (SRPK1), 98 nM (SRPK2) | Reduces SR protein phosphorylation at 200 nM in HeLa cells | [1][3][11] |

| Srpk1-IN-1 | SRPK1 | IC50 = 0.3 nM | - | [1] |

| MSC-1186 | SRPK1, SRPK2, SRPK3 | IC50 = 2.7 nM (SRPK1), 81 nM (SRPK2), 0.6 nM (SRPK3) | - | [1] |

Experimental Protocols

The characterization of SRPK1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and therapeutic potential. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of SRPK1.

Materials:

-

Recombinant active SRPK1 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Myelin Basic Protein or a specific SR peptide)

-

γ-³²P-ATP

-

Test inhibitor compounds

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding a mixture of γ-³²P-ATP and recombinant SRPK1 enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of SR Protein Phosphorylation

This assay assesses the effect of SRPK1 inhibitors on the phosphorylation of its downstream substrates in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, PC3)

-

SRPK1 inhibitor

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-SR protein, anti-total SR protein, loading control like anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with the SRPK1 inhibitor at various concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total SR protein and a loading control to normalize the results.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of SRPK1 inhibitors on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

SRPK1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the SRPK1 inhibitor for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of SRPK1 inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

SRPK1 inhibitor formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer the SRPK1 inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Logical Relationships of Inhibitor Effects

The inhibition of SRPK1 initiates a cascade of molecular events that ultimately lead to the desired therapeutic outcomes, such as the suppression of tumor growth and angiogenesis.

Conclusion

The development of potent and selective SRPK1 inhibitors represents a promising avenue for the treatment of cancers and other diseases driven by aberrant splicing. The compounds discussed in this guide, characterized through a robust suite of in vitro and in vivo assays, have significantly advanced our understanding of SRPK1's role in pathology and have laid the groundwork for the clinical development of this new class of therapeutics. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and exploring their efficacy in a broader range of disease models.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to the Interaction of Endovion (SCO-101) with UGT1A1 Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovion (also known as SCO-101) is an orally administered therapeutic agent under development by Scandion Oncology.[1] It is a first-in-class drug with a dual mechanism of action, designed to overcome chemotherapy resistance.[1] this compound functions as a potent inhibitor of both the ATP-binding cassette transporter G2 (ABCG2), a key drug efflux pump, and the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[2][3]

UGT1A1 is a critical phase II metabolizing enzyme primarily expressed in the liver. It plays a central role in the glucuronidation of numerous endogenous compounds, most notably bilirubin, and a wide array of xenobiotics, including many anticancer drugs.[4][5] The active metabolite of irinotecan, SN-38, is a prominent example of a chemotherapy agent cleared predominantly by UGT1A1.[6] Genetic polymorphisms in the UGT1A1 gene, such as UGT1A1*28, can lead to reduced enzyme activity, increasing the risk of severe toxicity from substrates like irinotecan.[7][8]

Given this compound's intended use in combination with chemotherapy regimens that include UGT1A1 substrates (e.g., FOLFIRI), a thorough understanding of its interaction with UGT1A1 is paramount for predicting drug-drug interactions (DDIs), optimizing dosing, and ensuring patient safety. This guide provides a comprehensive overview of the preclinical and clinical evidence defining the interaction between this compound and UGT1A1 metabolism, detailed experimental protocols for assessing this interaction, and visualizations of the relevant biological and experimental pathways.

Core Mechanism of Action: Dual Inhibition

This compound's therapeutic strategy is based on the simultaneous inhibition of two key pathways implicated in chemotherapy resistance and metabolism.[1]

-

ABCG2 Inhibition: By blocking this efflux pump, this compound increases the intracellular concentration of co-administered chemotherapeutic agents in cancer cells, thereby enhancing their cytotoxic effects.[2]

-

UGT1A1 Inhibition: By inhibiting UGT1A1, this compound slows the metabolic clearance of chemotherapies that are UGT1A1 substrates, such as SN-38. This leads to a prolonged and enhanced systemic exposure of the active drug.[2]

Clinical data from trials combining this compound with the FOLFIRI (folinic acid, 5-fluorouracil, irinotecan) regimen have confirmed this mechanism in humans, showing increased serum levels of both SN-38 and unconjugated bilirubin (an endogenous UGT1A1 biomarker).[3][9]

Quantitative Analysis of UGT1A1 Inhibition

In vitro studies have been conducted to quantify the inhibitory potency of this compound against UGT1A1. The following data summarizes the results from an assay measuring the remaining UGT1A1-mediated glucuronidation of a probe substrate in the presence of varying concentrations of this compound.[10]

Table 1: In Vitro UGT1A1 Inhibition by this compound (SCO-101)

| This compound (SCO-101) Concentration (µM) | Log10 Concentration | UGT1A1 Activity Remaining (%) on SN-38 (10 µM) |

|---|---|---|

| 0.003 | -2.52 | ~100 |

| 0.010 | -2.00 | ~95 |

| 0.030 | -1.52 | ~75 |

| 0.100 | -1.00 | ~50 |

| 0.300 | -0.52 | ~20 |

| 1.000 | 0.00 | ~5 |

Data are estimated from the graphical representation in reference[10].

From this data, the half-maximal inhibitory concentration (IC50) of this compound against the UGT1A1-mediated glucuronidation of SN-38 is determined to be approximately 0.1 µM .[10] This potent inhibitory activity provides the basis for the clinically observed drug-drug interactions.

Clinical Pharmacodynamic Evidence

The clinical relevance of this compound's UGT1A1 inhibition has been demonstrated in the Phase II CORIST trial, where patients with metastatic colorectal cancer received this compound in combination with FOLFIRI.[9][11]

Table 2: Clinical Evidence of this compound-Mediated UGT1A1 Inhibition

| Pharmacodynamic Marker | Observation | Implication |

|---|---|---|

| SN-38 Levels | Increased plasma exposure and half-life of SN-38.[2][9] | Confirms in vivo inhibition of UGT1A1, the primary clearance pathway for SN-38. |

| Bilirubin Levels | Increased levels of serum unconjugated bilirubin.[3][9] | Confirms inhibition of the endogenous UGT1A1 pathway, as bilirubin is a specific substrate. |

These clinical findings strongly support the preclinical data and confirm that this compound is a clinically significant inhibitor of UGT1A1 metabolism.[3][9]

Potential for UGT1A1 Induction

While this compound is characterized as a direct inhibitor, a comprehensive drug development program must also assess the potential for enzyme induction. UGT1A1 expression is transcriptionally regulated by several nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR).[10] Activation of these receptors by a xenobiotic can lead to increased UGT1A1 expression, potentially causing complex or time-dependent drug interactions. Standard cellular assays using primary human hepatocytes are typically employed to investigate this potential. To date, public data does not suggest that this compound is an inducer of UGT1A1.

Experimental Protocols

In Vitro UGT1A1 Inhibition Assay (IC50 Determination)

This protocol outlines a typical method for determining the IC50 of a test compound (e.g., this compound) against UGT1A1 activity using human liver microsomes (HLM) or recombinant human UGT1A1 (rhUGT1A1).

Objective: To determine the concentration of this compound that inhibits 50% of UGT1A1 metabolic activity.

Materials:

-

Pooled Human Liver Microsomes (HLM) or rhUGT1A1 Supersomes™

-

Probe Substrate: Estradiol or SN-38

-

Test Compound: this compound (SCO-101)

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Activating Agent: Alamethicin

-

Positive Control Inhibitor: Atazanavir or Silybin

-

Reaction Termination Solution: Acetonitrile with an appropriate internal standard (e.g., deuterated metabolite)

-

96-well incubation plates, LC-MS/MS system

Methodology:

-

Preparation:

-

Prepare stock solutions of this compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO).

-

Prepare a master mix containing phosphate buffer, HLM (or rhUGT1A1), and alamethicin. Pre-incubate on ice for 15 minutes to activate the microsomes.

-

-

Incubation:

-

Add the master mix to the wells of a 96-well plate.

-

Add serial dilutions of this compound (typically 7 concentrations), positive control, or vehicle control (solvent only) to the appropriate wells. Pre-incubate for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding a pre-warmed solution containing both the probe substrate and the cofactor (UDPGA).

-

-

Termination & Sample Processing:

-

After a fixed incubation time (e.g., 30-60 minutes, determined from linearity experiments), terminate the reaction by adding cold acetonitrile with the internal standard.

-

Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Quantify the formation of the glucuronidated metabolite using a validated LC-MS/MS method.

-

-

Data Calculation:

-

Calculate the percentage of UGT1A1 activity remaining at each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (four-parameter logistic model).

-

Conclusion